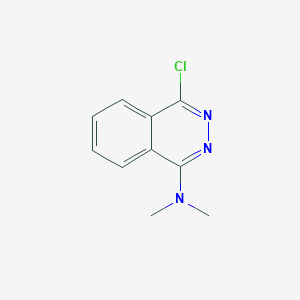amino}cyclohexanecarboxamide](/img/structure/B11453358.png)
N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](4-methylphenyl)amino}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl group, a cyclohexanecarboxamide moiety, and a substituted phenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is then reacted with cyclohexanecarboxylic acid and cyclopentylamine under controlled conditions to form the final product. Common reagents used in these reactions include catalysts like potassium hydroxide and solvents such as methanol and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as high-temperature transesterification and base-catalyzed Michael addition are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones and carboxylic acids back to alcohols.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups like nitro or halogen groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, methanol, toluene, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Known for its antioxidant properties and used as a stabilizer in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymer stabilization, with similar structural features.
Uniqueness
N-cyclopentyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer specific properties such as enhanced stability and reactivity.
Properties
Molecular Formula |
C36H52N2O3 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
N-cyclopentyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]-4-methylanilino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H52N2O3/c1-25-15-18-28(19-16-25)38(36(21-11-8-12-22-36)33(41)37-27-13-9-10-14-27)31(39)20-17-26-23-29(34(2,3)4)32(40)30(24-26)35(5,6)7/h15-16,18-19,23-24,27,40H,8-14,17,20-22H2,1-7H3,(H,37,41) |
InChI Key |
BLGPQHJRJVBLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3(CCCCC3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate](/img/structure/B11453286.png)
![N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide](/img/structure/B11453302.png)
![7-(2-chlorophenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11453321.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11453327.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11453335.png)
![Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11453337.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide](/img/structure/B11453338.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11453345.png)


![4-(4-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11453355.png)
![2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11453362.png)
![2-[(4-Methylphenyl)methylidene]-1H-indol-3-one](/img/structure/B11453364.png)
